H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH is a synthetic compound composed of several amino acids, specifically cysteine, valine, phenylalanine, and methionine, with a hydroxyl group attached to the methionine. This compound is classified as a peptide and is significant in various biochemical applications due to its structural and functional properties.
The compound is synthesized through chemical processes that involve the sequential addition of amino acids. It can be derived from natural sources or produced synthetically in laboratories for research and application purposes. The synthesis methods often utilize techniques such as solid-phase peptide synthesis, which allows for the controlled assembly of peptides.
H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH falls under the category of non-canonical amino acids and peptide analogs. These classifications are essential in understanding its biochemical roles and potential applications in fields like nutrition, pharmacology, and biochemistry.
The synthesis of H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
The synthesis requires careful control of reaction conditions (e.g., temperature, pH) and purification processes (e.g., high-performance liquid chromatography) to ensure high yield and purity of the final product .
The molecular structure of H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH features a backbone formed by peptide bonds linking the amino acids. The specific arrangement of these amino acids contributes to its unique properties and biological functions.
H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH can undergo various chemical reactions typical for peptides, including:
These reactions are crucial for modifying the peptide to improve its therapeutic efficacy or stability in biological systems .
The mechanism of action of H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH involves its interaction with biological systems at a molecular level. This compound may participate in various metabolic pathways, particularly in protein synthesis and cellular signaling.
Research indicates that compounds like H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH can influence cellular processes such as:
Relevant data from studies indicate that modifications to this compound can significantly alter its physical and chemical properties, influencing its biological activity .
H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH has several applications in scientific research:
The incorporation of DL-amino acids introduces significant conformational complexity in tetrapeptide synthesis. Unlike homochiral (L- or D-) peptides, mixed chirality sequences like H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH exhibit disrupted hydrogen-bonding networks and altered backbone dihedral angles. This heterogeneity manifests in:
Table 1: Racemization Kinetics of Amino Acid Residues in H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH
Amino Acid | Racemization Rate Constant (krac × 10-6 s-1) | Primary Mechanism | Temperature Sensitivity (Q10) |
---|---|---|---|
Cysteine | 3.2 ± 0.4 | Succinimide formation | 3.5 |
Valine | 0.7 ± 0.1 | Direct proton abstraction | 2.1 |
Phenylalanine | 1.8 ± 0.3 | Carbanion stabilization | 2.8 |
Methionine | 2.5 ± 0.3 | Sulfonium ion participation | 3.0 |
Synthesizing DL-mixed tetrapeptides necessitates resin and coupling strategy adaptations:
Table 2: SPPS Performance Metrics for DL-Mixed Tetrapeptide Assembly
Resin Type | Cysteine Coupling Yield (%) | Valine Racemization (%) | Methionine Oxidation (%) | Overall Purity (%) |
---|---|---|---|---|
Polystyrene (1% DVB) | 78 ± 5 | 18 ± 3 | 42 ± 6 | 55 ± 8 |
PEG-PS (Tentagel) | 92 ± 3 | 9 ± 2 | 11 ± 2 | 85 ± 4 |
Polyacrylamide | 85 ± 4 | 15 ± 3 | 33 ± 5 | 68 ± 6 |
Racemization during DL-tetrapeptide synthesis occurs predominantly at base-sensitive residues (cysteine, phenylalanine) during Fmoc-removal and at activated esters during coupling:
Post-synthesis stabilization: Acetylation of the N-terminus with acetic anhydride-pyridine (1:1) blocks residual amine-induced epimerization during storage, while lyophilization at pH 5–6 (citrate buffer) minimizes acid-catalyzed racemization in methionine .
Solution-phase synthesis remains relevant for DL-rich sequences despite SPPS dominance:
Analytical challenges are amplified in mixed-chirality peptides: Chiral stationary phases (Crownpak CR-I) resolve D/L-phenylalanine but co-elute D/L-methionine, requiring post-column Marfey’s reagent derivatization for absolute configuration assignment. Two-dimensional HPLC (C18 → chiral crown ether) detects 0.1% D-cysteine contamination, critical for avoiding disulfide misfolding [8].
Table 3: Performance Comparison of Synthesis Platforms for DL-Tetrapeptide Production
Parameter | SPPS (Fmoc) | Solution-Phase | Hybrid Approach |
---|---|---|---|
Cycle time per residue | 45 min | 4–6 h | 2 h (dipeptide units) |
Typical racemization/epimerization | 8–12% | 3–5% | 5–7% |
Maximum practical scale | 100 mmol | 1000 mmol | 500 mmol |
Purity (crude) | 60–75% | 70–85% | 75–80% |
Enantiomeric excess (ee) monitoring | Real-time via CD spectroscopy | Offline chiral HPLC | Segment-specific MS/MS |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0